BDEAS vs. TDMAS: 40% Higher Deposition Rate for Increased Throughput
In a direct comparative study of aminosilane precursors for SiO2 ALD, TDMAS (tris(dimethylamino)silane) exhibited a deposition rate that was 40% lower than that of BDEAS [1]. This significant difference is attributed to the lower energy barrier in the rate-determining step for BDEAS, which DFT calculations confirm provides the fastest growth rate among the compared precursors [2].
| Evidence Dimension | Deposition Rate |
|---|---|
| Target Compound Data | Baseline deposition rate |
| Comparator Or Baseline | TDMAS (tris(dimethylamino)silane) |
| Quantified Difference | 40% lower deposition rate for TDMAS |
| Conditions | Atomic Layer Deposition (ALD) of Silicon Oxide (SiO2) thin films. |
Why This Matters
A 40% increase in deposition rate translates directly to higher wafer throughput and lower cost of ownership in high-volume semiconductor manufacturing.
- [1] O'Neill, M. L., et al. (2011). Impact of Aminosilane Precursor Structure on Silicon Oxides by Atomic Layer Deposition. The Electrochemical Society Interface, 20(4), 33-37. View Source
- [2] Lee, K., et al. (2020). First-principles study of the surface reactions of aminosilane precursors over WO3(001) during atomic layer deposition of SiO2. RSC Advances, 10(28), 16584-16592. View Source
